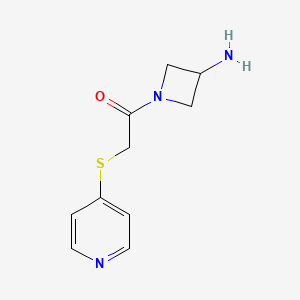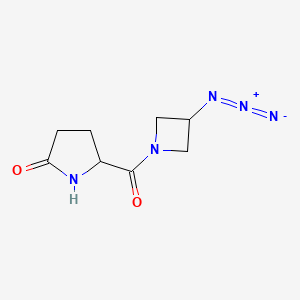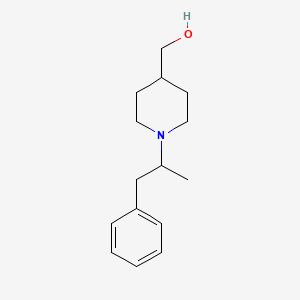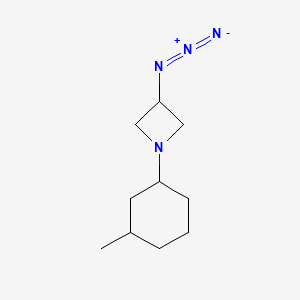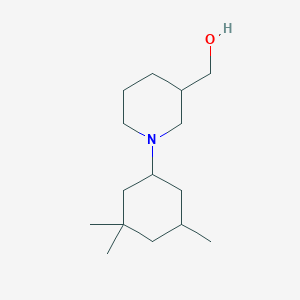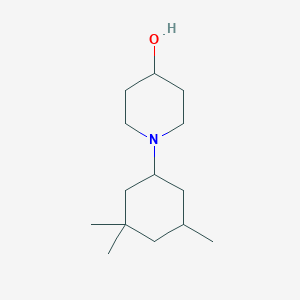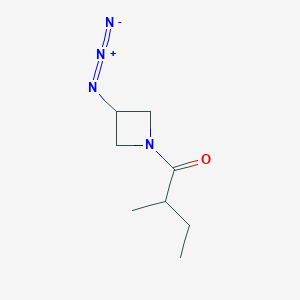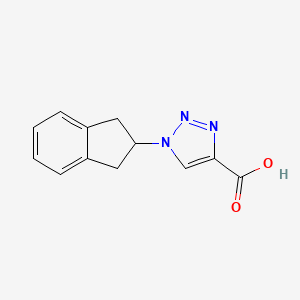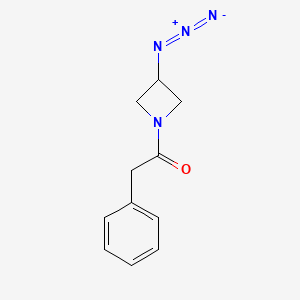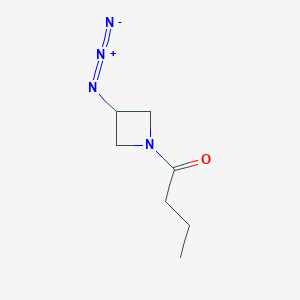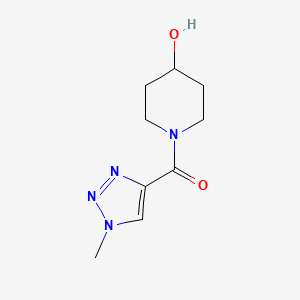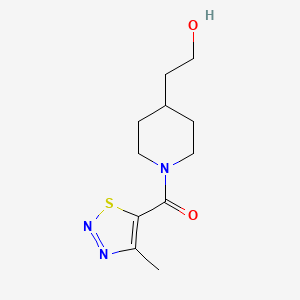
1-(3-Azidoazetidin-1-yl)-2-cyclohexylethan-1-one
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the azido group would be key features of its structure.Chemical Reactions Analysis
The azido group is known for its reactivity and can participate in various chemical reactions, including click reactions and reductions. The azetidine ring can also undergo reactions at the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the azido group could make it more polar, and the cyclohexyl group could contribute to its hydrophobicity .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Research has shown interest in synthesizing novel compounds involving azetidinone derivatives due to their potential in exhibiting a wide range of biological activities. For instance, compounds displaying anti-tubercular activity against Mycobacterium tuberculosis H37RV strain were developed, highlighting the therapeutic potential of azetidinone analogues in anti-tubercular drug development (Thomas, George, & Harindran, 2014).
Chemical Synthesis and Methodologies
- Azetidines and azetidin-2-ones are highlighted for their thermal stability and versatility in chemical reactions, leading to a wide array of derivatives with potential applications in medicinal chemistry. These compounds serve as precursors for β-amino acids and other heterocyclic compounds, with synthetic routes involving cyclizations and cycloadditions (Singh, D’hooghe, & Kimpe, 2008).
Mechanistic Insights and Physico-chemical Studies
- Studies on the regioselectivity of cyclization reactions involving azetidinone derivatives provide insights into the structural and electronic influences on reaction pathways. These findings are crucial for designing more efficient synthetic routes and understanding the formation of specific isomers in reactions (Perekhoda et al., 2017).
Pharmaceutical Applications
- Azetidinone derivatives have been explored for their potential as enzyme inhibitors, with specific compounds showing promising results in inhibiting N-acylethanolamine acid amidase (NAAA), which could lead to new treatments for pain and inflammation (Nuzzi et al., 2016).
Novel Synthetic Routes
- Innovative synthetic methodologies have been developed for the construction of azetidinone and related heterocycles, demonstrating the potential for creating diverse molecular structures. These methodologies include one-pot syntheses and the use of specific cyclodehydrating agents, enabling the efficient creation of chromone-linked azetidin-2-ones from imines and N-acylalanine (Prajapati, Mahajan, & Sandhu, 1992).
Propriétés
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-14-13-10-7-15(8-10)11(16)6-9-4-2-1-3-5-9/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQKJXZGKJMBQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



